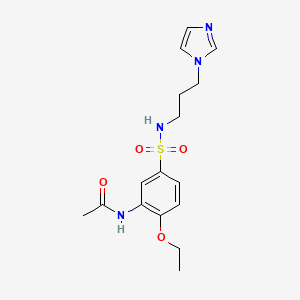
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is a selective inhibitor of the histone demethylase KDM6B.
Mécanisme D'action
The mechanism of action of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves the inhibition of the histone demethylase KDM6B. KDM6B is responsible for removing the methyl groups from histone H3 lysine 27 (H3K27), which is involved in the regulation of gene expression. Inhibition of KDM6B leads to an increase in the level of H3K27 methylation, which results in the repression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide have been studied extensively. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to modulate the immune response by regulating the differentiation of T cells. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its selectivity for KDM6B. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of KDM6B in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One of the significant areas of research is the development of more potent and selective inhibitors of KDM6B. Another area of research is the study of the role of KDM6B in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that holds promise for future treatments.
Méthodes De Synthèse
The synthesis of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethylbenzaldehyde with pyridine-3-carbaldehyde in the presence of sodium methoxide to form the intermediate compound. The intermediate compound is then reacted with 2-bromoacetophenone in the presence of sodium ethoxide to form the final product, 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide.
Applications De Recherche Scientifique
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in epigenetic research. It has been shown to be a selective inhibitor of the histone demethylase KDM6B, which is involved in the regulation of gene expression. This compound has been used to study the role of KDM6B in various biological processes, including cancer, immune response, and development.
Propriétés
IUPAC Name |
2-bromo-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGPJVVSMXFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


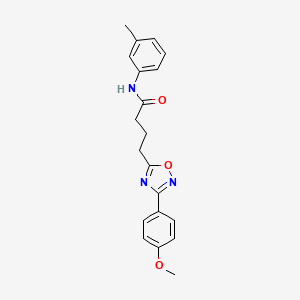
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)
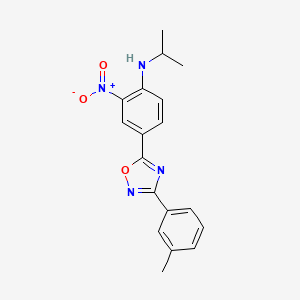
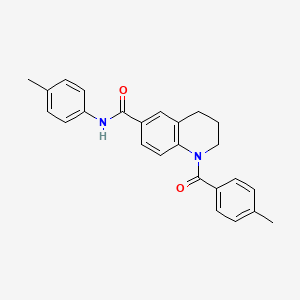


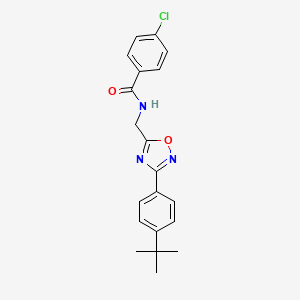

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)
